![molecular formula C8H9N5 B13757718 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 740021-51-6](/img/structure/B13757718.png)
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 3-position and amino groups at the 6 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine typically involves multicomponent reactions. One reported method involves the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and bioactive compound.
Medicine: Evaluated as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), showing significant inhibitory activity in vitro.
Industry: Explored for its use in the development of photonic and optoelectronic materials due to its unique electronic properties.
作用机制
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation, by binding to its active site and preventing its interaction with receptors. This inhibition can reduce inflammation and has potential therapeutic applications in diseases where TNF-α plays a critical role.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl and amino substitutions.
3-Methylpyrido[2,3-b]pyrazine: Lacks the amino groups at the 6 and 8 positions.
6,8-Diaminopyrido[2,3-b]pyrazine: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is unique due to the combination of its methyl and amino substitutions, which confer distinct electronic and steric properties.
属性
CAS 编号 |
740021-51-6 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC 名称 |
3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
InChI 键 |
QMLMGULJCDURDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


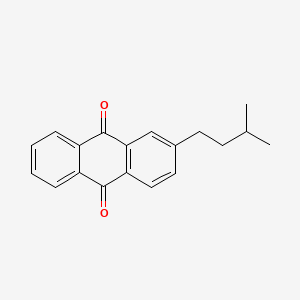

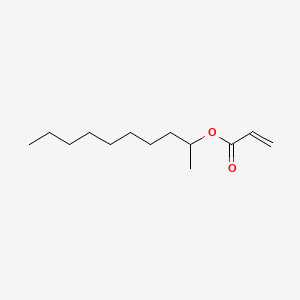
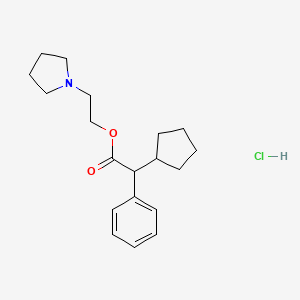

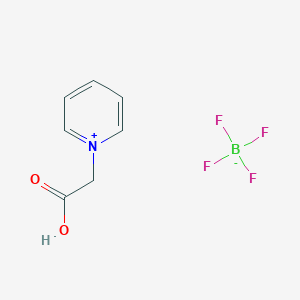

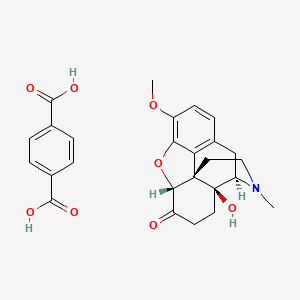
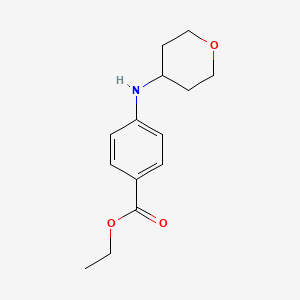
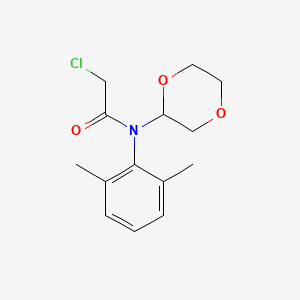

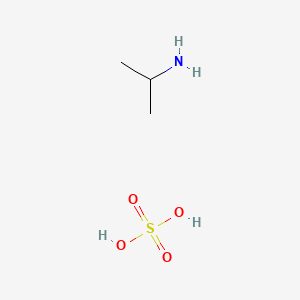
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)

